3'-Hydroxy-biphenyl-3-carbaldehyde
Overview
Description
3’-Hydroxy-biphenyl-3-carbaldehyde is an aromatic compound with the molecular formula C13H10O2 and a molecular weight of 198.22 g/mol . It is a solid at room temperature with a melting point of approximately 118.21°C and a boiling point of around 406.9°C at 760 mmHg . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-biphenyl-3-carbaldehyde typically involves the reaction of biphenyl derivatives with appropriate reagents. One common method includes the use of a Friedel-Crafts acylation reaction, where biphenyl is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then subjected to hydrolysis to yield 3’-Hydroxy-biphenyl-3-carbaldehyde .
Industrial Production Methods
The production process involves stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxy-biphenyl-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 3’-Hydroxy-biphenyl-3-carboxylic acid.
Reduction: 3’-Hydroxy-biphenyl-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
3’-Hydroxy-biphenyl-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development and biochemical assays.
Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The specific mechanism of action for 3’-Hydroxy-biphenyl-3-carbaldehyde is not well-documented. its effects are likely mediated through interactions with various molecular targets, including enzymes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4’-Hydroxy-biphenyl-4-carbaldehyde
- 3’-Methoxy-biphenyl-3-carbaldehyde
- 4’-Methoxy-biphenyl-4-carbaldehyde
Uniqueness
3’-Hydroxy-biphenyl-3-carbaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the biphenyl structure. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-(3-hydroxyphenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZQXRUPOBECBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374725 | |
Record name | 3'-Hydroxy-biphenyl-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400745-17-7 | |
Record name | 3′-Hydroxy[1,1′-biphenyl]-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400745-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Hydroxy-biphenyl-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 400745-17-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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